3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one
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Overview
Description
3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the cyclopropylmethyl group. Common synthetic routes may involve:
Reductive Amination: This step involves the reaction of a piperidine derivative with a benzyl halide in the presence of a reducing agent such as sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the benzyl or cyclopropylmethyl groups .
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and antifungal activities.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Methyl (1-benzylpiperidin-4-yl)acetate
Uniqueness
3-[(4-Benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21-22(26,11-4-12-24(21)16-20-7-8-20)17-23-13-9-19(10-14-23)15-18-5-2-1-3-6-18/h1-3,5-6,19-20,26H,4,7-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNWFLXSCXSHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CN3CCC(CC3)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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